Researchers are exploring PETA as a potential component of polymer electrolytes for lithium-sulfur batteries. These batteries offer high theoretical energy densities, making them attractive for electric vehicle applications. However, challenges such as capacity fading and the formation of harmful lithium polysulfides hinder their development. PETA's ability to form crosslinked networks is believed to improve the structural stability of the electrolyte and mitigate the formation of lithium polysulfides, potentially addressing these challenges. Source: Li et al., 2018
PETA is used in the formulation of UV-curable epoxy acrylate coatings. These coatings solidify rapidly upon exposure to ultraviolet (UV) light, making them suitable for various industrial applications. PETA's presence enhances the mechanical properties and overall performance of these coatings, such as their hardness, adhesion, and chemical resistance. Source: Sigma-Aldrich, product information on Pentaerythritol tetraacrylate monomethyl ether hydroquinone 350ppm inhibitor:
Pentaerythritol tetraacrylate is an organic compound characterized as a tetrafunctional acrylate ester, commonly referred to in literature as Pentaerythritol tetraacrylate or Pentaerythritol tetraacrylate. This compound is used primarily as a monomer in the synthesis of polymers due to its ability to form cross-linked structures. It is typically supplied with polymerization inhibitors, such as monomethyl ether hydroquinone, to prevent premature polymerization during storage and handling .
The chemical formula for Pentaerythritol tetraacrylate is , and it has a molecular weight of approximately 348.34 g/mol. It appears as a colorless to light amber liquid or a white crystalline solid at room temperature, with a melting point range between 25°C and 40°C and a boiling point exceeding 315°C .
PETA is considered a skin irritant and may cause sensitization upon repeated exposure []. It is also suspected to be harmful if inhaled or swallowed [].
Research indicates that Pentaerythritol tetraacrylate may exhibit biological activity primarily related to sensitization and irritation. It has been noted for causing skin irritation and potential allergic reactions upon contact . In animal studies, it has shown cross-reactivity with other acrylates, suggesting that it may act as a potent sensitizer in certain contexts .
Pentaerythritol tetraacrylate can be synthesized through several methods:
Pentaerythritol tetraacrylate's unique feature lies in its four functional groups, which allows for higher cross-link density compared to its tri-functional counterparts. This property makes it particularly valuable in applications requiring robust structural integrity.
Studies have shown that Pentaerythritol tetraacrylate can interact with other acrylates and compounds during polymerization processes. Its reactivity allows for the formation of complex copolymers when combined with other monomers, enhancing material properties such as flexibility and strength . Additionally, its potential allergenic properties necessitate careful handling and assessment during formulation development.
Irritant